The Physicochemical and Synthetic Profile of 5-Bromobenzo[d][1,3]dioxol-2-one: A Comprehensive Guide for Drug Development
The Physicochemical and Synthetic Profile of 5-Bromobenzo[d][1,3]dioxol-2-one: A Comprehensive Guide for Drug Development
Executive Summary
In modern medicinal chemistry and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 5-Bromobenzo[d][1,3]dioxol-2-one (CAS: 195372-56-6) is a highly versatile, orthogonally reactive intermediate [1]. Structurally, it consists of an aryl bromide fused to a cyclic carbonate (1,3-dioxol-2-one). This unique topology allows researchers to exploit two distinct modes of reactivity: transition-metal-catalyzed cross-coupling at the halogenated position, and nucleophilic acyl substitution or controlled deprotection at the cyclic carbonate.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its chemical behavior and provide self-validating experimental workflows to ensure chemoselectivity during complex syntheses.
Physicochemical Profiling
Understanding the physical and electronic properties of 5-Bromobenzo[d][1,3]dioxol-2-one is the first step in predicting its behavior in reaction mixtures and biological assays. The cyclic carbonate introduces significant dipole moments and alters the electron density of the aromatic ring compared to standard methylenedioxy acetals [2].
Table 1: Core Quantitative Data
| Property | Value / Description |
| IUPAC Name | 5-bromo-1,3-benzodioxol-2-one |
| CAS Registry Number | 195372-56-6 [3] |
| Molecular Formula | C7H3BrO3 [1] |
| Molecular Weight | 215.00 g/mol [1] |
| InChI Key | UQWVVWRKDLHZCR-UHFFFAOYSA-N [1] |
| Topological Polar Surface Area (TPSA) | 43.35 Ų (Calculated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Physical Form | Off-white to pale yellow crystalline powder[1] |
Structural & Electronic Characteristics: The Causality of Reactivity
The dual nature of 5-Bromobenzo[d][1,3]dioxol-2-one requires careful strategic planning during synthesis.
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The Aryl Bromide (Electrophilic Aromatic Center): The bromine atom at the 5-position is highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). The electron-withdrawing nature of the fused cyclic carbonate slightly depletes electron density from the aromatic ring, which theoretically accelerates the oxidative addition step in cross-coupling reactions compared to electron-rich aryl bromides.
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The Cyclic Carbonate (Nucleophilic Susceptibility): Unlike the robust methylenedioxy group found in compounds like piperonal, the 1,3-dioxol-2-one ring is a carbonyl derivative. It is highly sensitive to hard nucleophiles (like hydroxide, alkoxides, and primary amines). This sensitivity is a double-edged sword: it serves as an excellent, easily removable protecting group for catechols, but it demands strict pH and nucleophile control if the carbonate must be preserved during cross-coupling [2].
Figure 1: Reactivity map of 5-Bromobenzo[d][1,3]dioxol-2-one highlighting orthogonal pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explained to prevent common pitfalls, such as premature carbonate cleavage.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: To form a new C-C bond at the 5-position while strictly preserving the base-sensitive cyclic carbonate. Causality Insight: Standard Suzuki couplings often use aqueous Na2CO3 or NaOH . These hard, aqueous bases will rapidly hydrolyze the cyclic carbonate. To prevent this, we must use an anhydrous, non-nucleophilic base system (e.g., anhydrous K3PO4 or CsF ) in an aprotic solvent.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 5-Bromobenzo[d][1,3]dioxol-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Self-Validation: The mixture should appear as a heterogeneous solid blend before solvent addition.
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Degassing: Add anhydrous 1,4-dioxane. Purge the system with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
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Thermal Activation: Heat the reaction mixture to 80 °C under Argon for 6-8 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Self-Validation: The disappearance of the starting material (UV active, Rf≈0.6 ) and the appearance of a new, highly UV-active spot indicates successful coupling.
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Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate under reduced pressure.
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Purification: Purify via silica gel flash chromatography to isolate the intact, functionalized benzodioxol-2-one.
Figure 2: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.
Protocol B: Base-Mediated Deprotection to 4-Bromocatechol
Objective: To intentionally cleave the cyclic carbonate to reveal the 1,2-diol (catechol) architecture. Causality Insight: Hydroxide ions act as hard nucleophiles, attacking the highly electrophilic carbonyl carbon of the carbonate. This forms a tetrahedral intermediate that collapses, expelling the phenoxide leaving groups and releasing carbon dioxide ( CO2 ).
Step-by-Step Methodology:
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Solvation: Dissolve 5-Bromobenzo[d][1,3]dioxol-2-one (1.0 equiv) in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).
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Base Addition: Slowly add a 2.0 M aqueous solution of NaOH (3.0 equiv) at 0 °C.
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Reaction Progression: Stir the mixture at room temperature for 2 hours.
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Acidic Quench (Self-Validation): Carefully acidify the mixture to pH 2-3 using 1.0 M HCl . Self-Validation: You will observe immediate effervescence (bubbling). This is the release of CO2 gas, which mechanistically proves that the carbonate ring has been successfully cleaved.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield 4-bromocatechol.
Conclusion
5-Bromobenzo[d][1,3]dioxol-2-one is a highly strategic intermediate. By understanding the orthogonal reactivity between its electrophilic aryl bromide and its nucleophile-sensitive cyclic carbonate, researchers can orchestrate complex, multi-step syntheses with high precision. The key to mastering its application lies in the rigorous control of basicity and nucleophilicity during transition-metal catalysis.
References
- Sigma-Aldrich. "5-bromo-1,3-dioxaindan-2-one | 195372-56-6". Sigma-Aldrich Product Catalog.
- GuideChem. "4-Bromomethyl-5-methyl-1,3-dioxol-2-one". GuideChem Database.
- BidePharm. "CAS:195372-56-6, 5-Bromobenzo[d][1,3]dioxol-2-one". BidePharm Chemical Properties.
